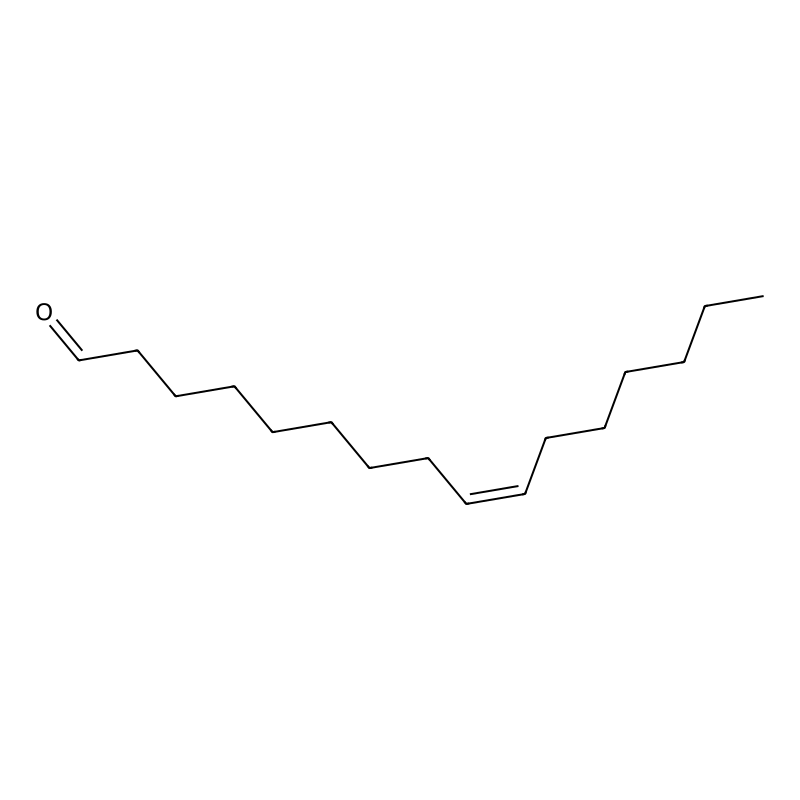(Z)-9-Hexadecenal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Pheromone Activity
(Z)-9-Hexadecenal acts as a sex pheromone in several insect species. One notable example is the cotton bollworm, Helicoverpa zea. Studies have shown that (Z)-9-Hexadecenal attracts male moths, potentially disrupting their mating behavior [1]. This research holds promise for developing pheromone-based traps for pest control.
Antifungal Properties
(Z)-9-Hexadecenal exhibits antifungal properties against various fungal species, including some opportunistic pathogens [2]. Research suggests it may inhibit the growth of these fungi by interacting with specific receptors on their cell surfaces. This interaction might trigger the production of inflammatory molecules that hinder fungal growth [2]. Further investigation is needed to understand the complete mechanism and potential applications of (Z)-9-Hexadecenal as an antifungal agent.
Anti-inflammatory Potential
(Z)-9-Hexadecenal, also known as (Z)-hexadec-9-enal, is a fatty aldehyde with the molecular formula C₁₆H₃₀O and a molecular weight of approximately 238.41 g/mol. This compound is characterized by a long carbon chain with a double bond in the cis configuration at the ninth position. It exists as a colorless liquid and has a boiling point of about 330.9°C and a flash point of 161.5°C . Notably, it is found naturally in various sources, including Panax ginseng and Heliothis maritima, where it plays roles in biological signaling and interactions .
As a pheromone, (Z)-9-Hexadecenal is thought to interact with specific olfactory receptors in bark beetles. These receptors detect the pheromone and trigger a behavioral response, such as attraction to the source []. The antifungal activity of (Z)-9-Hexadecenal is still under investigation. Proposed mechanisms include the disruption of fungal cell membranes or the inhibition of fungal growth pathways [].
- Oxidation: It can be oxidized to form the corresponding fatty acid, hexadecanoic acid.
- Reduction: The aldehyde group can be reduced to form the corresponding alcohol, (Z)-9-hexadecenol.
- Addition Reactions: It can undergo nucleophilic addition reactions due to its electrophilic carbonyl carbon.
These reactions are significant in synthetic organic chemistry, particularly in the synthesis of various derivatives for research and industrial applications.
(Z)-9-Hexadecenal exhibits notable biological activities primarily as a semiochemical. It acts as an insect attractant and pheromone, particularly for species such as the Asiatic rice borer (Chilo suppressalis). Its role in mating disruption strategies has made it valuable in agricultural pest control . Additionally, it has been reported to influence population dynamics by inhibiting hydrogen bonding interactions between amino acid residues in certain organisms .
Several methods exist for synthesizing (Z)-9-hexadecenal:
- Reduction of Palmitoleic Acid Methyl Ester: This method involves the reduction of palmitoleic acid methyl ester using lithium aluminum hydride followed by oxidation.
- Chemical Synthesis: Various synthetic routes have been developed that utilize different starting materials and reagents to yield (Z)-9-hexadecenal efficiently .
- Biotechnological Approaches: Some studies suggest that biotechnological methods involving microbial fermentation may also produce this compound from simpler substrates.
(Z)-9-Hexadecenal has several applications:
- Agriculture: As an insect pheromone, it is used in pest management strategies to disrupt mating patterns of target pests.
- Flavor and Fragrance Industry: Its pleasant odor makes it useful in flavoring and perfumery.
- Research: It serves as a model compound in studies related to fatty aldehydes and their biological roles.
Research indicates that (Z)-9-hexadecenal binds to specific lysine residues within proteins, influencing their conformation and function. This interaction may affect various biological pathways, including those related to growth inhibition in certain organisms . Studies have also explored its role as a signaling molecule in ecological contexts, particularly regarding its effects on insect behavior.
Several compounds share structural similarities with (Z)-9-hexadecenal. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (Z)-8-Hexadecenal | C₁₆H₃₀O | Double bond at position 8; different biological activity as a pheromone. |
| (E)-9-Hexadecenal | C₁₆H₃₀O | Trans isomer; different physical properties and biological effects. |
| (Z)-10-Hexadecenal | C₁₆H₃₀O | Double bond at position 10; distinct applications in pheromone research. |
The unique cis configuration at the ninth position of (Z)-9-hexadecenal contributes to its specific biological activities and interactions compared to its isomers and analogs. This specificity plays a crucial role in its effectiveness as an insect attractant and its utility in agricultural applications.
XLogP3
UNII
GHS Hazard Statements
H315 (99.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Fatty Acyls [FA] -> Fatty aldehydes [FA06]








